molecular formula C6H2ClF2NO B1407635 3,5-Difluoropyridine-2-carbonyl chloride CAS No. 1048340-35-7

3,5-Difluoropyridine-2-carbonyl chloride

Cat. No. B1407635
CAS RN: 1048340-35-7
M. Wt: 177.53 g/mol
InChI Key: YYCZGABKNKALMW-UHFFFAOYSA-N
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Description

3,5-Difluoropyridine-2-carbonyl chloride is a chemical compound with the CAS Number: 1048340-35-7 . It has a molecular weight of 177.54 and its IUPAC name is 3,5-difluoro-2-pyridinecarbonyl chloride .


Molecular Structure Analysis

The molecular formula of 3,5-Difluoropyridine-2-carbonyl chloride is C6H2ClF2NO . The InChI code for this compound is 1S/C6H2ClF2NO/c7-6(11)5-4(9)1-3(8)2-10-5/h1-2H .


Physical And Chemical Properties Analysis

The predicted boiling point of 3,5-Difluoropyridine-2-carbonyl chloride is 156.8±35.0 °C and its predicted density is 1.511±0.06 g/cm3 . The predicted pKa value is -4.39±0.10 .

Scientific Research Applications

Synthesis and X-ray Determination

  • Application: The triflate salt precursor, crucial for synthesizing 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate ([18F]FPyTFP), is used in radiolabeling peptides for positron emission tomography (PET) in nuclear medicine. The PyTFP-precursor's synthesis involves the displacement of a Cl atom, critical for successful radioisotopic incorporation and radiochemical yields. The structural determination by X-ray crystallography confirms the anion exchange of chloride with triflate (Davis & Fettinger, 2018).

Novel Compounds and Functionalization

  • Application: The concept of "regioexhaustive substitution" has been applied to fluorinated pyridines, including 2,3-difluoropyridine, allowing selective metalation and subsequent carboxylation. This process facilitates the synthesis of several fluorinated pyridinecarboxylic acids (Bobbio & Schlosser, 2005).

Catalytic Activities

  • Application: Ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes have been synthesized. These complexes have shown catalytic activities in hydrogen transfer reactions of ketones, demonstrating their potential in catalysis (Cheng et al., 2009).

Electrocatalytic Applications

  • Application: An iron(III) chloride compound of 6,6'-di(3,5-di-tert-butyl-2-hydroxybenzene)-2,2'-bipyridine mediates the 2e- reductive disproportionation of CO2 to CO and carbonate under electrochemically reducing conditions. This highlights its potential use in CO2 reduction and electrocatalysis (Nichols et al., 2018).

Synthesis of New Heterocyclic Compounds

  • Application: New reactive heterocyclic building blocks, such as 2H-Azirine-2-carbonyl azides, were synthesized by reacting sodium azide with 2H-azirine-2-carbonyl chlorides. These compounds are useful in forming various novel structures, including benzo- and hetero-fused pyridinones, demonstrating their utility in the synthesis of new heterocyclic compounds (Funt et al., 2020).

Electrophile Coupling

  • Application: The cross-electrophile coupling of aryl chlorides with alkyl chlorides, including compounds related to 3,5-difluoropyridine-2-carbonyl chloride, represents a significant advancement. This process enables the production of a diverse range of compounds, highlighting its importance in synthetic chemistry (Kim et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Difluoropyridine, indicates that it is highly flammable and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

3,5-difluoropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO/c7-6(11)5-4(9)1-3(8)2-10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCZGABKNKALMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoropyridine-2-carbonyl chloride

Synthesis routes and methods

Procedure details

A suspension of 5.00 g (31.4 mmol) of 3,5-difluoropyridine-2-carboxylic acid in thionyl chloride (21 ml) was heated to reflux for 5 h. The solution was concentrated, and the residue was twice taken up in a little toluene and concentrated again. This gave 3.80 g of a solid, which was converted further directly without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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